Isoquinoline-4-carboxylic acid
Overview
Description
Isoquinoline-4-carboxylic acid
Scientific Research Applications
Mass Spectrometry and Drug Candidate Analysis
Isoquinoline derivatives, such as substituted isoquinolines, exhibit potential as drug candidates, particularly as prolylhydroxylase inhibitors. Research has shown that these compounds undergo favored gas-phase formations of carboxylic acids after collisional activation in mass spectrometry, which can be pivotal for characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Chemical Synthesis and Bioactive Scaffold
Isoquinolone-4-carboxylic acid is recognized as a significant bioactive scaffold. Challenges in accessing it in a general and short way have been addressed through a Cu-catalyzed cascade reaction involving the Ugi postcyclization strategy. This method allows for the construction of polysubstituted isoquinolin-1(2H)-ones, demonstrating the versatility of isoquinoline-4-carboxylic acid in synthetic chemistry (Wang et al., 2021).
Gas Phase Behavior in Mass Spectrometry
Studies on isoquinoline-3-carboxamides, which include this compound derivatives, have revealed unusual fragmentation behavior in mass spectrometry. This behavior is significant for developing LC/MS(/MS) based screening procedures for drug candidates, particularly in clinical and forensic drug testing (Beuck et al., 2009).
Structural and Vibrational Analysis
This compound has been subject to extensive structural and vibrational analysis. Investigations into its conformations, structure, vibrations, and chemical shift using experimental and theoretical techniques provide insights into its chemical behavior and reactivity, crucial for its application in various fields including medicinal chemistry (Kanimozhi et al., 2020).
Novel Synthetic Methods
Innovative methods for synthesizing isoquinoline derivatives have been developed. For example, Pd-catalyzed oxidative carbonylation of certain amine derivatives leads to the formation of isoquinoline-4-carboxylic esters. Such advancements in synthetic methods expand the potential applications of this compound in pharmaceuticals and organic chemistry (Gabriele et al., 2011).
Alkaloid Synthesis and Regioselectivity
Research into isoquinoline alkaloid synthesis, where this compound plays a role, has shown that substituents on the starting amine significantly influence the synthesis process. This insight is valuablefor designing targeted synthetic pathways in medicinal chemistry (Quevedo et al., 2010).
Synthesis of Therapeutic Intermediates
Isoquinoline derivatives, including this compound, have been used in the synthesis of therapeutic drugs, particularly for cardiovascular and cerebrovascular diseases. The development of novel synthesizing routes starting from isoquinoline illustrates its importance in drug synthesis and production (Jun-hua, 2010).
Crystal Structure Analysis
The crystal structures involving isoquinoline derivatives, including this compound, have been determined to understand better the molecular interactions and hydrogen bonding in these compounds. Such structural analyses are crucial for drug design and understanding the physicochemical properties of isoquinoline derivatives (Gotoh & Ishida, 2015).
Novel Synthesis Pathways
Research into novel synthetic pathways, utilizing various chemical reactions and starting materials, demonstrates the versatility of this compound in organic synthesis. Such studies are valuable for developing new pharmaceuticals and complex organic compounds (Kamlah et al., 2016).
Electrochemical Studies
The electrochemical reduction of this compound has shown surprising results, such as cathodic decarboxylation, which was previously unreported for monocarboxylic acids. These findings have implications for understanding the electrochemical behavior of such compounds (Sánchez-Sánchez et al., 2004).
Anti-Tumor Lead Design
Isoquinoline derivatives, including those based on this compound, have been synthesized and tested for anti-tumor activity. This research is significant for developing new anti-tumor drugs and understanding the pharmacophores of such compounds (Gao et al., 2015).
Mechanism of Action
Target of Action
Isoquinoline-4-carboxylic acid (IQ4CA) has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and gut health .
Mode of Action
It’s known that iq4ca interacts with these enzymes, inhibiting their activity . This interaction likely involves the formation of a complex between IQ4CA and the enzyme, which prevents the enzyme from catalyzing its usual reactions .
Biochemical Pathways
The inhibition of alkaline phosphatases by IQ4CA can affect several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of phosphate esters, playing a role in phosphate metabolism and signal transduction . By inhibiting these enzymes, IQ4CA can potentially disrupt these pathways, leading to various downstream effects.
Pharmacokinetics
The physicochemical properties of iq4ca suggest that it may have good bioavailability
Result of Action
The inhibition of alkaline phosphatases by IQ4CA can lead to various molecular and cellular effects. For instance, the inhibition of h-TNAP could affect bone mineralization, while the inhibition of h-IAP could impact lipid metabolism and gut health . The specific effects of iq4ca on cells and tissues would depend on the context, including the specific cell type and the presence of other signaling molecules .
Action Environment
The action of IQ4CA can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of IQ4CA, potentially influencing its interaction with its targets . Additionally, the presence of other molecules could affect the binding of IQ4CA to its targets or its metabolism
Future Directions
Biochemical Analysis
Biochemical Properties
Isoquinoline-4-carboxylic acid has been evaluated as a potent inhibitor of alkaline phosphatases . It interacts with enzymes such as human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . The nature of these interactions involves the compound binding to these enzymes, inhibiting their activity .
Cellular Effects
This compound has shown significant effects on various types of cells. For instance, it has been found to have anticancer activity against breast cancer cells (MCF–7), bone marrow cancer cells (K–562), and cervical cancer cells (HeLa) . It influences cell function by inducing either G2 or S-phase cell cycle arrest within the respective cancer cell line, causing chromatin condensation and nuclear fragmentation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The compound’s ability to inhibit alkaline phosphatases is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
It is known that the compound has been synthesized and evaluated as a potent inhibitor of alkaline phosphatases , suggesting that it has a stable effect on these enzymes over time.
Metabolic Pathways
It is known that isoquinoline systems undergo biosynthesis from the cyclization of the Schiff base formed between dopamine and an aliphatic aldehyde .
Properties
IUPAC Name |
isoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVMLYSLPCECGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332696 | |
Record name | Isoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7159-36-6 | |
Record name | Isoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain Isoquinoline-4-carboxylic acid derivatives?
A1: [, ] Researchers have developed novel synthetic approaches to obtain this compound derivatives. One method utilizes a formal [2 + 4] cycloaddition reaction between cyclopropylideneacetates and (diphenylmethylene)amine, resulting in the formation of dihydro-1-phenylisoquinoline-4-carboxylate and 1-phenylisoquinoline-4-carboxylate derivatives []. Another approach involves the reaction of a Michael adduct, formed between (diphenylmethylene)amine and a specific cyclopropylideneacetate, under basic conditions to produce 1-phenyl-2-aza-azulene-3a-carboxylate [].
Q2: Has this compound shown potential in medicinal chemistry?
A2: [, ] Yes, research suggests potential applications for this compound derivatives in medicinal chemistry. One study investigated small molecule inhibitors against Cobra venom cytotoxins (CTX), which cause severe tissue damage []. Through high-throughput virtual screening and molecular docking studies, 1-oxo-2H-isoquinoline-4-carboxylic acid was identified as a potential inhibitor, interacting with the antivenom binding site and functional loops of CTX []. Furthermore, this compound has been explored as a component of a brain-specific chemical delivery system for the antiretroviral drug Azidothymidine (AZT) []. A 1,2-dihydroisoquinoline targetor-based system demonstrated promising stability in acidic environments, potentially enhancing AZT delivery [].
Q3: How does the structure of this compound derivatives influence their properties and applications?
A3: [, ] The structure of this compound derivatives significantly influences their properties and potential applications. For instance, the presence of specific functional groups and their position on the Isoquinoline ring system can dictate binding affinities to biological targets, as observed in the study on CTX inhibitors []. Additionally, the oxidation state of the dihydroisoquinoline moiety in the AZT delivery system affected its stability and lipophilicity, crucial factors for its efficacy [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.